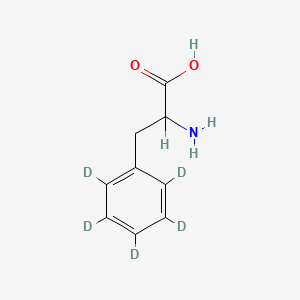

![molecular formula C10H10N2O2 B1601262 Ethyl imidazo[1,5-a]pyridine-5-carboxylate CAS No. 76292-67-6](/img/structure/B1601262.png)

Ethyl imidazo[1,5-a]pyridine-5-carboxylate

Vue d'ensemble

Description

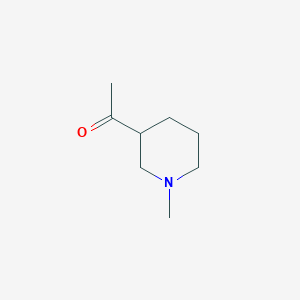

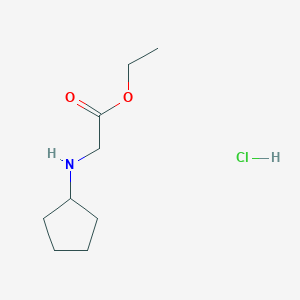

Ethyl imidazo[1,5-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of Ethyl imidazo[1,5-a]pyridine-5-carboxylate is characterized by a fused bicyclic 5,6 heterocycle . This unique chemical structure contributes to its versatility and wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine undergoes a variety of chemical reactions. For instance, a metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions can produce imidazo[1,5-a]pyridines in very good yields . The reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process with six hydrogen atoms removed .Physical And Chemical Properties Analysis

Ethyl imidazo[1,5-a]pyridine-5-carboxylate is a solid at room temperature . It has a molecular weight of 190.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

A One-pot Synthesis Approach : Research led by Crawforth and Paoletti (2009) outlines a one-pot synthesis technique for imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines. This method facilitates the introduction of various substituents, showcasing the compound's versatility in chemical synthesis (Crawforth & Paoletti, 2009).

Novel Pyridoimidazo Triazinones : Zamora et al. (2004) explored the imidazo[1,2-a]pyridine system as a synthon for creating fused triazines, highlighting its potential in producing biologically active heterocycles (Zamora et al., 2004).

Fluorescent Probes for Mercury Ion : Shao et al. (2011) demonstrated the use of imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for mercury ion detection, illustrating the compound's application in environmental monitoring and safety (Shao et al., 2011).

Bioactive Compound Development

Antiulcer Agents : Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines with substitutions at the 3-position aiming to find new antisecretory and cytoprotective antiulcer agents. While not all compounds showed the desired antisecretory activity, several exhibited good cytoprotective properties (Starrett et al., 1989).

Material Science

Orthogonal Synthesis of Pyrroles and Thiophenes : Cheng et al. (2010) developed an efficient method to synthesize polyfunctionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions, offering a novel approach for the creation of materials with specific electronic properties (Cheng et al., 2010).

Therapeutic Agents Development

Prospective Therapeutic Agents : Deep et al. (2016) discussed the broad range of applications of imidazo[1,2-a]pyridine in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This highlights the scaffold's potential in the development of new therapeutic agents (Deep et al., 2016).

N-Heterocyclic Carbenes

Stable N-heterocyclic Carbenes : Alcarazo et al. (2005) showcased the imidazo[1,5-a]pyridine skeleton as a platform for generating new types of stable N-heterocyclic carbenes, further expanding its utility in catalysis and organometallic chemistry (Alcarazo et al., 2005).

Safety And Hazards

Orientations Futures

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field . Therefore, future research may focus on exploring new synthetic methodologies and applications of these compounds.

Propriétés

IUPAC Name |

ethyl imidazo[1,5-a]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8-6-11-7-12(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDWLOWRAYJJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=CN=CN21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504779 | |

| Record name | Ethyl imidazo[1,5-a]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl imidazo[1,5-a]pyridine-5-carboxylate | |

CAS RN |

76292-67-6 | |

| Record name | Ethyl imidazo[1,5-a]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B1601193.png)

![[1,1'-Biphenyl]-2,4'-dicarboxylic acid](/img/structure/B1601198.png)